molecular formula C14H14N2O B2770268 N-(4-Methoxybenzyl)pyridine-3-methaneimine CAS No. 1000387-98-3

N-(4-Methoxybenzyl)pyridine-3-methaneimine

Cat. No. B2770268
CAS RN: 1000387-98-3
M. Wt: 226.279
InChI Key: XNJFUIGXUYAKBW-LFIBNONCSA-N
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Description

N-(4-Methoxybenzyl)pyridine-3-methaneimine (NMP) is an organometallic compound that has been studied extensively in recent years. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products and is used in a variety of industrial and medicinal applications. NMP has been found to possess a range of biological activities, making it a promising compound for further research.

Scientific Research Applications

Green Chemistry

The research by Prasad et al. (2005) explores a 'green' methodology using benzoyl cyanide in an ionic liquid as an alternative to conventional benzoylation methods. This approach is applied for the efficient and selective benzoylation of nucleosides, phenols, aromatic amines, and other substrates, demonstrating the versatility and environmental friendliness of this system in organic synthesis (Prasad et al., 2005).

Materials Science

A series of new polyimides containing pyridine units with flexible linkages have been synthesized, showing promising applications in high-performance materials due to their excellent thermal stability, mechanical properties, and solubility. These polyimides, synthesized by Amutha et al. (2015), could be utilized in advanced engineering applications, highlighting the role of pyridine derivatives in developing new materials with enhanced performance (Amutha et al., 2015).

Organic Synthesis

Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines. Their study revealed interesting pathways for the synthesis of various organic compounds, including the transformation of the MeO group by an alkylamino-group under specific conditions. This research contributes to the understanding of reaction mechanisms and the development of new synthetic methods in organic chemistry (Blokhin et al., 1990).

Environmental and Industrial Applications

Research on the eco-friendly synthesis and evaluation of pyridopyrimidinone derivatives as corrosion inhibitors by Abdallah et al. (2018) demonstrates the potential industrial applications of pyridine derivatives in protecting materials. These compounds offer a novel approach to corrosion inhibition, with implications for extending the lifespan of industrial materials and structures (Abdallah et al., 2018).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJFUIGXUYAKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)pyridine-3-methaneimine

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